molecular formula C11H16O3 B016215 1-(3,4-Dimethoxyphenyl)propan-1-ol CAS No. 10548-83-1

1-(3,4-Dimethoxyphenyl)propan-1-ol

Cat. No. B016215
CAS RN: 10548-83-1
M. Wt: 196.24 g/mol
InChI Key: NMYXSFKGIICIIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-ol derivatives involves various chemical reactions, including Claisen-Schmidt condensation reactions. These syntheses yield compounds with interesting properties, such as potential anti-angiogenic activities suggested for clinical studies to treat human cancers due to their inhibition of Vascular endothelial growth Factor human receptor (VEGFR-2) signaling pathways (Khamees et al., 2018).

Molecular Structure Analysis

The molecular structure of these compounds is confirmed through various techniques such as single crystal X-ray diffraction, showcasing triclinic crystal systems with specific space groups. Detailed molecular geometry obtained from density functional theory (DFT) studies aligns well with experimental results, providing insights into the compound's structural stability and interactions (Khamees et al., 2018).

Chemical Reactions and Properties

Chemical reactions, including those leading to cardioselectivity in beta-adrenoceptor blocking agents, highlight the compound's significance in medical chemistry. The affinity of 1-(3,4-Dimethoxyphenyl)propan-1-ol derivatives towards beta-1 and beta-2 adrenoceptors compared to known beta-blockers illustrates their potential in therapeutic applications (Rzeszotarski et al., 1979).

Physical Properties Analysis

Physical properties, such as crystal structures and interaction patterns, are crucial for understanding the compound's behavior. Studies involving crystal packing analysis reveal intermolecular interactions, including hydrogen bonds and halogen bonds, which are essential for the stability and reactivity of these compounds (Kumar et al., 2018).

Chemical Properties Analysis

Chemical properties, including reactivity descriptors and nonlinear optical (NLO) properties, are determined through computational methods like DFT. These analyses provide a comprehensive understanding of the compound's chemical behavior, including its hyperpolarizability and global reactivity descriptors, offering insights into its potential applications in various fields (Kumar et al., 2016).

Scientific Research Applications

  • Barfknecht, C., Miles, J. M., & Leseney, J. L. (1970) found that 1-(3,4-dimethoxyphenyl)-2-propanol prolongs latency times in conditioned avoidance response tests in rats, indicating its potential relationship with psychotomimetic amphetamines. This suggests its relevance in central nervous system studies, particularly in relation to amphetamines (Barfknecht, Miles, & Leseney, 1970).

  • Milusheva, M., Gledacheva, V., Batmazyan, M., Nikolova, S., Stefanova, I., Dimitrova, D., Saracheva, K., Tomov, D., & Chaova-Gizdakova, V. (2022) reported that N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides show smooth muscle relaxant activity and improve cognitive functions in learning and memory processes in rats, using the papaverine pathway. This highlights its potential applications in cognitive and muscular research (Milusheva et al., 2022).

  • Wada, M., Kirishima, K., Oki, Y., Miyamoto, M., Asahara, M., & Erabi, T. (1999) found that 1,8-dimethoxy-9-phenylxanthen-9-ol exhibits a higher basicity and reactivity than related 9-arylxanthen-9-ols, suggesting its potential as a catalyst in organic synthesis. This study points towards its application in the field of organic chemistry (Wada et al., 1999).

  • Nie, S., Liu, X., Wu, Z., Zhan, L., Yin, G., Yao, S., Song, H., & Wang, S. (2014) conducted a kinetics study of 1-(3,4-Dimethoxyphenyl)ethanol oxidation by chlorine dioxide under simulated bleaching conditions, suggesting a potential solution for environmental pollution in elemental chlorine-free pulp bleaching. This research is significant in environmental and industrial applications (Nie et al., 2014).

  • Khamees, H., Jyothi, M., Khanum, S., & Madegowda, M. (2018) found that DFPO shows potential as an anti-angiogenesis agent, with possibilities for clinical studies in treating human cancers. This indicates its potential in medical research, specifically in oncology (Khamees et al., 2018).

Safety And Hazards

The safety and hazards of 1-(3,4-Dimethoxyphenyl)propan-1-ol are not clearly stated in the search results.


Future Directions

The future directions of 1-(3,4-Dimethoxyphenyl)propan-1-ol are not clearly stated in the search results.


Relevant Papers
Several papers related to 1-(3,4-Dimethoxyphenyl)propan-1-ol were found
45. However, the detailed analysis of these papers is beyond the scope of this response due to the complexity and depth of the scientific content.


properties

IUPAC Name

1-(3,4-dimethoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3/h5-7,9,12H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYXSFKGIICIIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90386305
Record name 1-(3,4-dimethoxyphenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxyphenyl)propan-1-ol

CAS RN

10548-83-1
Record name 1-(3,4-dimethoxyphenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
CL Chen, A Potthast, T Rosenau, JS Gratzl… - Journal of Molecular …, 2000 - Elsevier
The fungal laccases catalyzed oxidation of 1-(3,4-dimethoxyphenyl)-1-propene (2) with dioxygen in acetate buffer (pH 4.5) producing 1-(3,4-dimethoxyphenyl)propane-1,2-diol (4) and …
Number of citations: 29 www.sciencedirect.com
Y Yoshioka, R Kono, M Kuse, Y Yamashita… - Food & Function, 2022 - pubs.rsc.org
Nutmeg is the seed of Myristica fragrans or its powder and is used as a spice and a traditional medicine. The antidiabetic effect of nutmeg is not fully understood yet. In this study, we …
Number of citations: 3 pubs.rsc.org
JH Han, DH Park, YW Jung, JA Kim, BS Min - Planta Medica, 2016 - thieme-connect.com
Platelets play a critical role in pathogenesis of cardiovascular disorders and strokes. The inhibition of platelet function is beneficial for the treatment and prevention of these diseases. A …
Number of citations: 1 www.thieme-connect.com
N Wu, W Xu, GY Cao, YF Yang, XB Yang, XW Yang - Molecules, 2016 - mdpi.com
The blood-brain barrier (BBB) permeability of twelve lignans and three phenolic malabaricones from the seeds of Myristica fragrans (nutmeg) were studied with the MDCK-pHaMDR cell …
Number of citations: 24 www.mdpi.com
MV Galkin, M Dawange, JSM Samec - researchgate.net
General Considerations 2 Synthesis of model compounds 3 Synthesis 1-(3, 4-dimethoxyphenyl) propan-1-ol (8) 3 Synthesis of lignin model compound (4) 4 Modelling tandem …
Number of citations: 0 www.researchgate.net
M Aveniente, EF Pinto, LS Santos… - Bioorganic & medicinal …, 2007 - Elsevier
Twenty-two synthetic analogues of neolignans comprising β-ketoethers and β-ketosulfides were obtained from condensation reactions among β-bromoketones and phenols or …
Number of citations: 39 www.sciencedirect.com
GY Cao, W Xu, XW Yang, FJ Gonzalez, F Li - Food chemistry, 2015 - Elsevier
Five new 8-O-4′ type neolignans, named myrifralignan A–E (1–5), together with five known analogues (6–10), were isolated from the seeds of Myristica fragrans Houtt. Their chemical …
Number of citations: 85 www.sciencedirect.com
Q Jing, RJ Kazlauskas - Chirality: The Pharmacological …, 2008 - Wiley Online Library
Lipases show high enantioselectivity toward a wide range of secondary alcohols. An empirical rule based on the relative sizes of the substituents predicts which enantiomer reacts faster…
Number of citations: 79 onlinelibrary.wiley.com
B Lantaño, JM Aguirre, EV Drago… - Magnetic …, 2017 - Wiley Online Library
Here, we studied the influence of the methoxyl groups attached at C‐7 and C‐2′ of natural and synthetic 1‐arylindanes on the chemical shift of the signal of bibenzylic hydrogen and …
X Zeng, T Akiyama, T Yokoyama… - Journal of Wood …, 2020 - Taylor & Francis
The most common non-phenolic β-O-4-type lignin model compounds with or without the γ-hydroxymethyl group (C 6 -C 3 - or C 6 -C 2 -type, respectively) were treated in a 0.5 mol/L …
Number of citations: 3 www.tandfonline.com

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